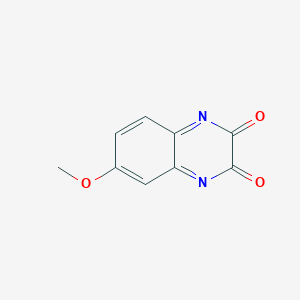
7-Methoxyquinoxalin-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-dihydroquinoxaline-2,3-dione is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is a colorless to yellow solid with a melting point of about 155°C . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Chemical Reactions Analysis
6-Methoxy-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include hydrochloric acid, ethanol, and other solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methoxy-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other compounds.
Biology: The compound has been studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an effective nitrile for the synthesis of diketene . It can also be converted into hydrochloric acid and ethanol through hydrolysis .
Comparison with Similar Compounds
6-Methoxy-1,4-dihydroquinoxaline-2,3-dione can be compared with other similar compounds, such as:
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is synthesized by alkylation of quinoxalines and has similar properties.
Quinoxalinedione: This compound shares a similar bicyclic core and is used in various applications. The uniqueness of 6-methoxy-1,4-dihydroquinoxaline-2,3-dione lies in its specific chemical structure and the range of reactions it can undergo.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-methoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |
InChI Key |
MDGRPJCVCDJIKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


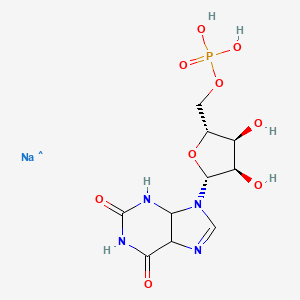
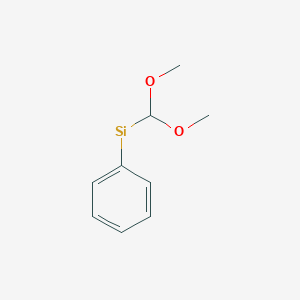

![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
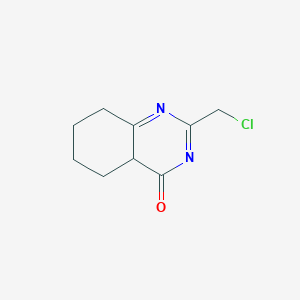
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)
![6-Hydroxy-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356405.png)
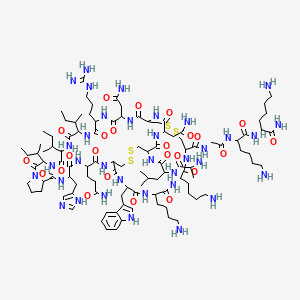
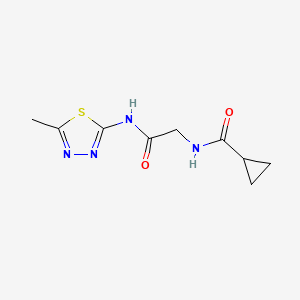

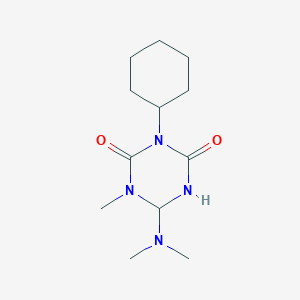
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)

